tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-11(10-17)16-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBSLPHOGHQLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate typically involves:
- Construction or modification of the pyrrolidine ring.
- Introduction of the pyridin-2-ylamino substituent at the 3-position.
- Protection of the pyrrolidine nitrogen with a tert-butyl carboxylate (Boc) group.
This approach allows for selective functionalization and protection, facilitating further synthetic transformations or biological evaluation.
Key Synthetic Steps
Based on surveyed literature and patent disclosures, the following key steps are involved:
Pyrrolidine Ring Formation or Functionalization:
- Cyclization of appropriate precursors to form the pyrrolidine ring.
- Reduction or modification of lactam intermediates to yield pyrrolidine derivatives.
- Example: Lactam reduction with super-hydride followed by treatment with BF3 and Et3SiH to afford pyrrolidine intermediates (from related pyrrolidine-2-carboxylic acid derivatives).
Protection of the Pyrrolidine Nitrogen:
- Use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., NaOH) to install the tert-butyl carbamate protecting group.
- Typical reaction conditions involve stirring at room temperature or slightly elevated temperature for extended periods (e.g., 24 hours) in mixed solvents such as ethanol and water.
Representative Preparation Protocol
A representative synthesis of this compound can be extrapolated from related pyrrolidine derivatives and Boc protection steps:
This method is consistent with the synthesis of closely related tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate, where Boc protection was achieved by reacting the amine with di-tert-butyl dicarbonate in ethanol/water under basic conditions, yielding the product quantitatively without further purification.
Alternative Synthetic Routes
C–H Activation Arylation: Starting from methyl-Boc-D-pyroglutamate, a sequence involving deprotonation, alkylation, lactam reduction, and C–H activation arylation has been reported for analogs with pyridine substituents. This method allows for regioselective installation of pyridine rings on the pyrrolidine scaffold but involves multiple steps with moderate overall yields (e.g., 12% over nine steps).
Use of Protective Groups and Mild Conditions: Patents describe preparation methods for pyrrolidine-2-carboxylic acid derivatives using di-tert-butyl dicarbonate and other protecting agents under mild conditions, with high yields (75–90%) and operational simplicity, which can be adapted for the target compound.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a pyrrolidine ring, and a pyridin-2-ylamino substituent. It has a molecular weight of approximately 263.34 g/mol. This compound is primarily intended for research purposes and not for human therapeutic or veterinary applications.
Scientific Research Applications
tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, enabling the creation of various functionalized products depending on reaction conditions and reagents. Its biological activity is mainly explored in medicinal chemistry, with investigations into its potential therapeutic effects on neurological disorders and inflammatory conditions. It serves as a building block in synthesizing more complex pharmaceutical agents, particularly those targeting specific biological pathways.
Interaction Studies: Research on this compound focuses on its binding affinity to biological targets like enzymes and receptors. These studies help clarify its mechanism of action and potential therapeutic effects, as its unique structure allows it to interact selectively with specific molecular targets, making it crucial for drug development.
Chemical Reactions: (S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including oxidation.
Synthesis: The synthesis of tert-butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate typically involves multiple steps, optimized for yield and purity using catalysts and controlled reaction conditions. A typical synthesis includes:
- Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
- Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.
- Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved can vary depending on the biological context, but common targets include enzymes involved in metabolic processes and receptors that regulate cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Amino vs. Heterocyclic Substituents: The pyridin-2-ylamino group in the target compound provides nucleophilicity and hydrogen-bonding capacity, unlike the methoxy (electron-donating) or bromo (electron-withdrawing) groups in analogs .
- Stereochemistry : The (3S)-configuration in the target compound (CAS 915002-37-8) contrasts with racemic mixtures in other derivatives (e.g., (±)-trans isomers in CAS 1228070-72-1) .
Key Observations:
- The target compound’s synthesis likely involves amination at the pyrrolidine-3 position, whereas halogenated analogs (e.g., bromo derivatives) require additional steps like cross-coupling or halogenation .
- Yields for similar compounds vary widely; for example, the isoquinoline derivative in achieves only 50% yield .
Physicochemical and Commercial Properties
Table 3: Commercial Availability and Pricing
Biological Activity
tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anti-inflammatory properties, supported by relevant data and case studies.
- Molecular Formula : C14H21N3O2
- Molecular Weight : 263.34 g/mol
- CAS Number : 1204421-42-0
Antiviral Activity
Research has indicated that compounds containing the pyridine and pyrrolidine moieties exhibit significant antiviral properties. For instance, derivatives of β-amino acids have been shown to possess antiviral activity against various viruses, including the tobacco mosaic virus (TMV) and hepatitis A virus (HAV) .
Case Study: Antiviral Efficacy
In a study evaluating various pyrrolidine derivatives, it was found that certain compounds demonstrated a curative activity against TMV with efficacy rates reaching up to 91.5% at concentrations of 500 μg/mL . This suggests that this compound may share similar properties due to its structural similarities.
Antibacterial Activity
The antibacterial potential of nitrogen heterocycles, including those derived from pyrrolidine, has been well-documented. Compounds with similar structures have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
Table: Antibacterial Activity Comparison
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| This compound | TBD | TBD |
Note: Specific MIC values for this compound are yet to be determined.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolidine derivatives have also been explored in recent studies. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
The mechanism by which these compounds exert their effects typically involves modulation of signaling pathways associated with inflammation. For example, certain derivatives have been shown to inhibit NF-kB activation, leading to reduced expression of inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
